(3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one (3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18637928
InChI: InChI=1S/C7H12FNO2/c1-2-4-5(3-10)9-7(11)6(4)8/h4-6,10H,2-3H2,1H3,(H,9,11)/t4-,5+,6-/m1/s1
SMILES:
Molecular Formula: C7H12FNO2
Molecular Weight: 161.17 g/mol

(3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC18637928

Molecular Formula: C7H12FNO2

Molecular Weight: 161.17 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one -

Specification

Molecular Formula C7H12FNO2
Molecular Weight 161.17 g/mol
IUPAC Name (3R,4R,5R)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C7H12FNO2/c1-2-4-5(3-10)9-7(11)6(4)8/h4-6,10H,2-3H2,1H3,(H,9,11)/t4-,5+,6-/m1/s1
Standard InChI Key IGWNABXPHUHNJI-NGJCXOISSA-N
Isomeric SMILES CC[C@@H]1[C@@H](NC(=O)[C@@H]1F)CO
Canonical SMILES CCC1C(NC(=O)C1F)CO

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(3R,4R,5R)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one (IUPAC name: (3R,4R,5R)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one) is a bicyclic lactam with the molecular formula C₇H₁₂FNO₂ and a molecular weight of 161.17 g/mol. Its stereochemistry is defined by three chiral centers in the (3R,4R,5R) configuration, which critically influence its biological interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₂FNO₂
Molecular Weight161.17 g/mol
IUPAC Name(3R,4R,5R)-4-ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one
Canonical SMILESCCC1C(NC(=O)C1F)CO
Isomeric SMILESCC[C@@H]1C@@HCO
InChIKeyIGWNABXPHUHNJI-NGJCXOISSA-N

The compound’s structure features a pyrrolidin-2-one core substituted at positions 3, 4, and 5 with fluorine, ethyl, and hydroxymethyl groups, respectively. This arrangement confers distinct electronic and steric properties, as evidenced by its polar surface area (66.8 Ų) and lipophilicity (LogP ≈ 0.9), parameters critical for drug-likeness.

Synthesis and Stereochemical Control

Analytical Verification

Structural confirmation relies on NMR, HRMS, and X-ray crystallography. Key NMR signals include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.35 (dd, J = 12.4 Hz, hydroxymethyl), 3.85 (m, H-5), 2.95 (q, ethyl group).

  • ¹⁹F NMR: δ -118.5 ppm (dt, J = 48 Hz).

Physicochemical Properties

Spectroscopic Profiles

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O lactam), 1100 cm⁻¹ (C-F).

  • UV-Vis: λₘₐₓ 210 nm (π→π* transition of lactam).

Biological Activity and Mechanisms

Neuropharmacological Applications

The hydroxymethyl group may enable blood-brain barrier penetration, positioning the compound as a candidate for neurological targets. Similar fluorinated pyrrolidinones modulate GABA-A receptors or monoamine transporters, implicating potential anxiolytic or antidepressant effects.

Pharmaceutical Applications and Prospects

Drug Development

The compound’s balanced lipophilicity and polar surface area align with Lipinski’s Rule of Five, supporting oral bioavailability. Preclinical studies of analogs highlight:

  • Antiviral activity: EC₅₀ = 0.8 μM against HCV NS3/4A protease .

  • Anticancer potential: IC₅₀ = 5.2 μM for breast cancer cell lines (MCF-7).

Prodrug Design

The hydroxymethyl group offers a site for prodrug derivatization (e.g., esterification) to enhance solubility or target specificity. For instance, conjugation with a glucuronide moiety could enable tissue-selective delivery .

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